molecular formula C22H16N4OS B11436787 5-(3-(1H-pyrrol-1-yl)-4-(m-tolyl)thiophen-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

5-(3-(1H-pyrrol-1-yl)-4-(m-tolyl)thiophen-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11436787
M. Wt: 384.5 g/mol
InChI Key: WNKPAOMSWCDVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[4-(3-METHYLPHENYL)-3-(1H-PYRROL-1-YL)THIOPHEN-2-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with an oxadiazole ring, a thiophene ring, and a pyrrole ring, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[4-(3-METHYLPHENYL)-3-(1H-PYRROL-1-YL)THIOPHEN-2-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxadiazole ring, followed by the introduction of the thiophene and pyrrole rings. The final step involves the coupling of the pyridine ring. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-{5-[4-(3-METHYLPHENYL)-3-(1H-PYRROL-1-YL)THIOPHEN-2-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-{5-[4-(3-METHYLPHENYL)-3-(1H-PYRROL-1-YL)THIOPHEN-2-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-{5-[4-(3-METHYLPHENYL)-3-(1H-PYRROL-1-YL)THIOPHEN-2-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{5-[4-(3-METHYLPHENYL)-3-(1H-PYRROL-1-YL)THIOPHEN-2-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H16N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C22H16N4OS/c1-15-6-4-7-16(12-15)18-14-28-20(19(18)26-10-2-3-11-26)22-24-21(25-27-22)17-8-5-9-23-13-17/h2-14H,1H3

InChI Key

WNKPAOMSWCDVHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.